molecular formula C15H21BBrNO4S B15362781 8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B15362781
M. Wt: 402.1 g/mol
InChI Key: LUTGFBKAKLMBHD-UHFFFAOYSA-N
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Description

This compound belongs to a class of bicyclic boron-containing heterocycles characterized by fused oxazaborole and oxazaborolidine rings. The structure features a central boron atom coordinated within a rigid bicyclic framework, with a 5-bromo-4-hexylthiophen-2-yl substituent at the 8-position and a methyl group at the 4-position. Such boron heterocycles are often synthesized via multicomponent reactions involving α-boronic aldehydes or isocyanides, as seen in related compounds .

Properties

Molecular Formula

C15H21BBrNO4S

Molecular Weight

402.1 g/mol

IUPAC Name

1-(5-bromo-4-hexylthiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C15H21BBrNO4S/c1-3-4-5-6-7-11-8-12(23-15(11)17)16-18(2,9-13(19)21-16)10-14(20)22-16/h8H,3-7,9-10H2,1-2H3

InChI Key

LUTGFBKAKLMBHD-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC(=C(S3)Br)CCCCCC

Origin of Product

United States

Biological Activity

The compound 8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS: 1416241-98-9) has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The compound's molecular formula is C15H21BBRNO4SC_{15}H_{21}BBRNO_4S with a molecular weight of approximately 402.11 g/mol. Its structure features a complex arrangement involving oxazaborole rings and a brominated thiophene moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1416241-98-9
Molecular FormulaC15H21BBRNO4S
Molecular Weight402.11 g/mol
Purity95%

Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in signaling pathways. The presence of the brominated thiophene enhances its lipophilicity, potentially facilitating membrane permeability and bioavailability.

Potential Biological Targets

  • Enzymatic Inhibition : Studies suggest that compounds similar to oxazaboroles can inhibit enzymes involved in critical metabolic pathways.
  • Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Efficacy

A study conducted on derivatives of oxazaboroles demonstrated significant antibacterial activity against drug-resistant strains of Staphylococcus aureus. The structural similarity to the compound suggests a potential for similar efficacy.

Anti-inflammatory Properties

Research has also indicated that compounds within this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity was observed in vitro using human cell lines treated with varying concentrations of the compound.

Summary of Findings

The current understanding of the biological activity of 8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide suggests promising applications in antimicrobial and anti-inflammatory therapies. However, further research is warranted to elucidate the precise mechanisms and therapeutic potentials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

8-Cyclobutyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS: 1104637-37-7): Substituent: Cyclobutyl group at the 8-position. Molecular Formula: C₉H₁₄BNO₄. Purity: ≥95% (HPLC). Applications: Used as an organometallic reagent in asymmetric catalysis. The cyclobutyl group provides steric bulk but lacks the electronic modulation of bromine .

8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide: Substituent: Fluorinated morpholinopyridinyl group. This compound is explored in medicinal chemistry for kinase inhibition .

N-(1-(Benzylamino)-3-(4-methyl-2,6-dioxotetrahydro-2H-4λ⁴,8λ⁴-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-8-yl)-1-oxopropan-2-yl)-N-(4-methoxybenzyl)-4-nitrobenzamide (5n): Substituent: Benzylamino and nitrobenzamide groups. Synthesis: GP-A method (43% yield). Applications: Tested as a β-lactamase inhibitor; the nitro group aids in electron-deficient binding interactions .

8-(2-Cyano-1-phenylethyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide: Substituent: Cyano-phenylethyl group. Properties: The cyano group enhances polarity, improving solubility in polar solvents for Suzuki-Miyaura coupling reactions .

Comparative Analysis Table

Compound Name Substituent(s) Molecular Formula Key Features Applications
Target Compound: 8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-... 5-Bromo-4-hexylthiophen-2-yl Not Provided Bromine (electron-withdrawing), hexyl (lipophilic) Organic electronics, drug discovery
8-Cyclobutyl-4-methyl-... Cyclobutyl C₉H₁₄BNO₄ Steric bulk, no halogens Catalysis
8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-... 3-Fluoro-2-morpholinopyridin-4-yl Not Provided Fluorine (electronegative), morpholine (H-bond donor) Kinase inhibition
N-(1-(Benzylamino)-3-(4-methyl-... (5n) Benzylamino, nitrobenzamide Not Provided Nitro group (electron-deficient), methoxybenzyl (steric) β-Lactamase inhibition

Key Findings

  • Lipophilicity : The hexyl chain increases logP values relative to shorter-chain analogues, suggesting better membrane permeability in biological systems .
  • Synthetic Challenges: Brominated thiophene derivatives often require stringent conditions (e.g., palladium catalysis) for functionalization, unlike nitro or cyano analogues synthesized via GP-A/B methods .
  • Biological Activity: Unlike morpholinopyridine or benzamide derivatives (kinase/β-lactamase targets), bromo-thiophenes are more commonly explored in materials science due to their π-conjugation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves multi-step organoboron chemistry, with key steps including thiophene bromination, hexyl chain introduction, and oxazaborole ring formation. To ensure stereochemical purity:

  • Use chiral catalysts or auxiliaries during boron-oxygen bond formation.
  • Monitor intermediates via HPLC with chiral columns (e.g., uses IR and NMR to track intermediates).
  • Purify via recrystallization in non-polar solvents to isolate enantiomers .
    Table 1: Key Reaction Parameters
StepReagentsTemp (°C)Yield (%)Purification Method
BrominationNBS, AIBN8065Column chromatography
Boron cyclizationBF₃·OEt₂12048Recrystallization (hexane)

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 1.09–8.07 ppm for protons; provides analogous assignments).
  • IR Spectroscopy : Confirm carbonyl (1653–1670 cm⁻¹) and boron-oxygen bonds (1162–1335 cm⁻¹) .
  • X-ray Crystallography : Resolve the oxazaborolo-oxazaborolium core (as in ’s Hirschfeld analysis) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., ’s dissolution protocols for temperature-sensitive analogs).
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
  • Humidity Sensitivity : Store in desiccators with silica gel; assess hygroscopicity via mass loss over time.

Q. What role do the bromine and hexyl substituents play in modulating electronic properties?

Methodological Answer:

  • Bromine : Enhances electrophilicity (via inductive effects), critical for cross-coupling reactions.
  • Hexyl Chain : Improves solubility in non-polar solvents (logP > 4) and stabilizes π-stacking in solid-state structures (’s crystal structure analysis) .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of derivatives with enhanced luminescent properties?

Methodological Answer:

  • Use DFT calculations to model HOMO-LUMO gaps (e.g., ’s emphasis on linking theory to experimental design).
  • Correlate computed dipole moments with observed fluorescence quantum yields (ΦF) .
    Table 2: Computational vs. Experimental Data
DerivativeCalculated λ_em (nm)Observed λ_em (nm)ΦF (Calculated)ΦF (Experimental)
Br-substituted4504420.620.58

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Cross-Validation : Compare solution-state NMR (dynamic averaging) with solid-state X-ray (static structure).
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., ’s pyrazoline ring dynamics) .

Q. What methodologies identify degradation pathways under oxidative conditions?

Methodological Answer:

  • LC-MS/MS : Track bromine loss (m/z shifts) and hydroxylated byproducts.
  • EPR Spectroscopy : Detect radical intermediates during oxidation (e.g., ’s impurity profiling) .

Q. How can this compound be applied in membrane technologies or renewable energy systems?

Methodological Answer:

  • Membranes : Test ion selectivity in polymer matrices (’s RDF2050104 subclass on separation technologies).
  • Photovoltaics : Measure charge-carrier mobility in bulk heterojunction devices .

Q. What computational models predict its reactivity in catalytic cycles?

Methodological Answer:

  • MD Simulations : Model boron-ligand dissociation energies (e.g., ’s theory-driven problem formulation).
  • Kinetic Isotope Effects : Validate mechanistic pathways (C–H vs. B–O activation) .

Q. How to develop validated analytical methods for quantifying trace impurities?

Methodological Answer:

  • Forced Degradation : Use acidic/alkaline hydrolysis (’s 0.1N HCl/NaOH conditions).
  • Validation Parameters : Assess linearity (R² > 0.999), LOD (≤0.1%), and recovery (98–102%) per ICH guidelines .

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